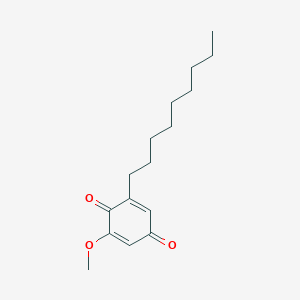

2-Methoxy-6-nonyl-1,4-benzoquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxy-6-nonyl-1,4-benzoquinone (MNQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNQ is a member of the benzoquinone family and is known for its unique biochemical and physiological properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-nonyl-1,4-benzoquinone involves the generation of reactive oxygen species (ROS) that induce oxidative stress in cells. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. This compound also exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi. Moreover, this compound has been shown to exert neuroprotective effects by reducing oxidative stress-induced neuronal damage.

Biochemical and Physiological Effects:

This compound exhibits several biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and neuroprotection. This compound induces oxidative stress in cells, leading to the generation of ROS and subsequent apoptosis in cancer cells. This compound also exhibits potent antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi. Moreover, this compound exerts neuroprotective effects by reducing oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

2-Methoxy-6-nonyl-1,4-benzoquinone has several advantages and limitations for lab experiments. This compound exhibits potent cytotoxic effects against various cancer cell lines, making it an ideal candidate for cancer research. This compound also exhibits potent antimicrobial activity against several bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. However, this compound has some limitations, including its low solubility in aqueous solutions, which limits its use in in vivo experiments.

Future Directions

2-Methoxy-6-nonyl-1,4-benzoquinone has several potential future directions, including its use as a potential anticancer and antimicrobial agent. This compound can also be used in the development of new neuroprotective agents for the treatment of neurodegenerative disorders. Moreover, this compound can be modified to improve its solubility in aqueous solutions, making it more suitable for in vivo experiments.

In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound exhibits potent cytotoxic effects against various cancer cell lines, antimicrobial activity against several bacterial and fungal strains, and neuroprotective effects against oxidative stress-induced neurodegeneration. This compound has several potential future directions, including its use as a potential anticancer and antimicrobial agent and the development of new neuroprotective agents.

Synthesis Methods

The synthesis of 2-Methoxy-6-nonyl-1,4-benzoquinone involves the reaction of 2-methoxy-1,4-benzoquinone with nonyl alcohol in the presence of a strong acid catalyst. The resulting product is a yellowish-brown crystalline solid that is soluble in organic solvents.

Scientific Research Applications

2-Methoxy-6-nonyl-1,4-benzoquinone has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative disorders, and microbial infections. This compound has been shown to exhibit potent cytotoxic effects against various cancer cell lines, including breast, prostate, and lung cancer. This compound also exhibits potent antimicrobial activity against several bacterial and fungal strains. Moreover, this compound has been shown to have neuroprotective effects against oxidative stress-induced neurodegeneration.

properties

CAS RN |

130817-80-0 |

|---|---|

Molecular Formula |

C16H24O3 |

Molecular Weight |

264.36 g/mol |

IUPAC Name |

2-methoxy-6-nonylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C16H24O3/c1-3-4-5-6-7-8-9-10-13-11-14(17)12-15(19-2)16(13)18/h11-12H,3-10H2,1-2H3 |

InChI Key |

PJRTVHREUOBDFM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=CC(=O)C=C(C1=O)OC |

Canonical SMILES |

CCCCCCCCCC1=CC(=O)C=C(C1=O)OC |

Other CAS RN |

130817-80-0 |

synonyms |

2-methoxy-6-nonyl-1,4-benzoquinone MNBQ |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)

![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)

![3-Oxatricyclo[3.2.1.0~2,4~]octane-6-carbaldehyde](/img/structure/B151439.png)

![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B151441.png)